molecular formula C14H11N5O3 B3038217 6-Amino-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 81000-13-7

6-Amino-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B3038217
CAS No.: 81000-13-7
M. Wt: 297.27 g/mol
InChI Key: JBJAWVQREDWYEK-UHFFFAOYSA-N
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Description

6-Amino-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound featuring a pyranopyrazole core substituted with a 3-nitrophenyl group at position 4, a methyl group at position 3, and a cyano group at position 3. Its synthesis typically involves multi-component reactions (MCRs) catalyzed by eco-friendly systems such as nano-eggshell/Ti(IV) or Fe₃O₄@chitosan-tannic acid composites, yielding high purity (98–99%) under mild conditions . Key spectral data include:

  • 1H NMR (DMSO-d6): δ 1.80 (s, 3H, CH₃), 4.88 (s, 1H, CH), 7.05 (s, 2H, NH₂), 7.66–8.12 (m, 4H, Ar–H) .
  • Melting Point: 210–211°C, indicative of strong intermolecular interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-3-methyl-4-(3-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O3/c1-7-11-12(8-3-2-4-9(5-8)19(20)21)10(6-15)13(16)22-14(11)18-17-7/h2-5,12H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJAWVQREDWYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301132085
Record name 6-Amino-1,4-dihydro-3-methyl-4-(3-nitrophenyl)pyrano[2,3-c]pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301132085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81000-13-7
Record name 6-Amino-1,4-dihydro-3-methyl-4-(3-nitrophenyl)pyrano[2,3-c]pyrazole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81000-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1,4-dihydro-3-methyl-4-(3-nitrophenyl)pyrano[2,3-c]pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301132085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

The synthesis of similar pyrazole compounds involves the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1h-pyrazol-5(4h)-one. The active methylene of 3 reacted with the electrophilic C–C double bond to give an intermediate, which underwent cyclization by the intramolecular nucleophilic attack of OH group on the cyano (CN) moiety to afford another intermediate. Finally, the expected products were obtained through isomerization.

Biological Activity

6-Amino-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antihypertensive effects, cytotoxicity against cancer cells, and potential applications in drug development.

  • Molecular Formula : C14H11N5O3
  • Molecular Weight : 297.27 g/mol
  • CAS Number : 81000-13-7
  • Melting Point : 232 °C (in ethanol) .

Antihypertensive and Vasorelaxant Effects

Research has demonstrated that 6-amino-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibits significant antihypertensive and vasorelaxant activities. The mechanism underlying these effects involves the blockade of calcium channels, which leads to relaxation of vascular smooth muscle and subsequent lowering of blood pressure. This compound was shown to effectively reduce systolic and diastolic blood pressure in animal models, indicating potential for therapeutic use in hypertension management .

Antitumor Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines . In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that 6-amino derivatives exhibited potent cytotoxicity. The combination of this compound with doxorubicin showed a synergistic effect, enhancing the overall efficacy against cancer cells. This suggests that it may serve as a promising candidate for developing new anticancer therapies .

Table 1: Summary of Biological Activities

Activity TypeMechanismModel UsedResult
AntihypertensiveCalcium channel blockadeIn vivo animal modelsSignificant reduction in BP
CytotoxicityInduction of apoptosisMCF-7 and MDA-MB-231 cellsHigh cytotoxicity observed
Synergistic effectCombination with doxorubicinCancer cell linesEnhanced efficacy

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the nitrophenyl group is critical for its interaction with biological targets, enhancing its potency as an antihypertensive agent and anticancer compound. Further studies on SAR are essential for optimizing its efficacy and minimizing toxicity .

Scientific Research Applications

6-Amino-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyran derivative with the molecular formula C14H11N5O3 . It has a molecular weight of 297.27 g/mol .

Note: There are several compounds with similar names, differing in the position of the nitro group on the phenyl ring . These compounds may have different applications.

Scientific Research Applications

While the search results do not focus specifically on the applications of this compound, they do provide information on related compounds and their uses:

  • Antihypertensive and Vasorelaxant Action: One study investigated the vasorelaxant action of 6-amino-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, a similar compound, and found that it exhibits antihypertensive properties via calcium channel blockade .
  • Antibacterial Activity: Dihydropyrano[2,3-c]pyrazoles have been evaluated for their antibacterial potential . One study found that certain pyrazoles showed significant antibacterial efficacy against Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa .
  • Anti-asthmatic Potential: Some synthesized 4H-pyran and 1,6-dihydropyridine derivatives are being studied for their relaxant effects, indicating potential anti-asthmatic applications .
  • Multicomponent Reactions: Multicomponent reactions involving pyrazole derivatives have been used to synthesize biologically active molecules . These reactions can lead to the formation of 1,4-dihydropyrano[2,3-c]pyrazoles with antibacterial properties .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents on the phenyl ring significantly influence melting points, solubility, and crystallinity:

Compound Substituent (Position) Melting Point (°C) Key Structural Features
Target Compound 3-Nitrophenyl 210–211 Electron-withdrawing nitro group at meta position enhances thermal stability .
4-(2-Nitrophenyl) Analog 2-Nitrophenyl Not Reported Ortho-nitro group induces steric hindrance, potentially reducing crystallinity .
4-(4-Nitrophenyl) Analog 4-Nitrophenyl 194–195 Para-nitro group lowers melting point due to reduced symmetry .
4-(4-Methoxyphenyl) Analog 4-Methoxyphenyl 172–173 Electron-donating methoxy group decreases thermal stability .
4-(3-Chlorophenyl) Analog 3-Chlorophenyl 228–230 Chlorine’s electronegativity increases intermolecular halogen bonding .

Q & A

Q. What are the most efficient synthetic routes for preparing 6-amino-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile?

The compound is typically synthesized via multi-component reactions (MCRs) in aqueous or solvent-free conditions. A common approach involves:

  • Reactants : Hydrazine hydrate, ethyl acetoacetate, malononitrile, and substituted aldehydes (e.g., 3-nitrobenzaldehyde).
  • Catalysts : Ionic liquids (e.g., [Et3NH][HSO4]) or surfactants like cetyltrimethylammonium chloride (CTACl) to enhance regioselectivity and yield .
  • Conditions : Reactions at 55–60°C under open atmosphere, yielding products in 78–95% efficiency. Green methods using water as a solvent are preferred to reduce environmental impact .

Q. Key Data :

CatalystSolventYield (%)Reference
CTAClH2O85–90
[Et3NH][HSO4]Solvent-free92–95

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Structural confirmation relies on:

  • Spectroscopy :
    • IR : NH2 (3412–3348 cm<sup>-1</sup>), CN (2258 cm<sup>-1</sup>), and aromatic C=C (1600 cm<sup>-1</sup>) .
    • NMR : <sup>1</sup>H NMR signals for CH3 (δ 1.79 ppm) and aromatic protons (δ 6.71–7.57 ppm); <sup>13</sup>C NMR peaks for pyranopyrazole carbons (δ 143–161 ppm) .
  • Mass Spectrometry : HRMS (ESI) confirms molecular weight (e.g., m/z 331.0116 for bromo-substituted analogs) .
  • X-ray Crystallography : Resolves π–π stacking (3.62 Å centroid distance) and hydrogen-bonding networks in solid-state structures .

Advanced Research Questions

Q. What pharmacological mechanisms underlie the compound's antihypertensive activity?

The compound acts as a calcium channel blocker , demonstrated in spontaneously hypertensive rats (SHR). Key findings:

  • In vitro : Vasorelaxant effects on aortic rings (EC50 ~12 µM) via inhibition of voltage-dependent Ca<sup>2+</sup> channels, comparable to nifedipine .
  • In vivo : Oral administration (10 mg/kg) reduces systolic blood pressure by 25–30% in SHR models over 6 hours .

Q. Experimental Design :

  • Functional assays : Isolated rat aorta pre-contracted with KCl (80 mM) or phenylephrine.
  • Positive control : Nifedipine (1 µM) for calcium channel blockade comparison .

Q. How do structural modifications (e.g., nitro-group position) impact biological activity?

Structure-Activity Relationship (SAR) Insights :

  • Nitro-substituent position : 3-Nitrophenyl derivatives show superior vasorelaxant activity vs. 2-nitrophenyl analogs due to enhanced electronic effects and steric compatibility with receptor sites .
  • Substituent polarity : Electron-withdrawing groups (e.g., -NO2, -Br) increase calcium channel affinity, while methoxy groups reduce efficacy .

Q. Key Data :

SubstituentVasorelaxant EC50 (µM)Reference
3-Nitrophenyl12.0
2-Nitrophenyl18.5
4-Methoxyphenyl>50

Q. What methodological challenges arise in optimizing synthesis yields, and how are they addressed?

Challenges :

  • Regioselectivity : Competing pathways in MCRs may form byproducts.
  • Solvent compatibility : Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification.

Q. Solutions :

  • Catalyst tuning : Ionic liquids enhance reaction specificity (e.g., [Et3NH][HSO4] reduces side reactions) .
  • Green chemistry : Aqueous media with CTACl achieves >85% yield while simplifying workup .

Q. How can researchers reconcile contradictory data on substituent effects across studies?

Case Example : Discrepancies in nitro-substituent efficacy (2- vs. 3-nitrophenyl) arise from:

  • Model variations : In vitro vs. in vivo systems (e.g., isolated aorta vs. whole-animal hemodynamics).
  • Assay conditions : Differences in pre-contraction agents (KCl vs. phenylephrine) alter calcium channel sensitivity .

Q. Resolution Strategy :

  • Standardized protocols : Use consistent experimental models (e.g., SHR for hypertension studies).
  • Computational modeling : Molecular docking to predict binding affinity variations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Amino-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 2
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6-Amino-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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